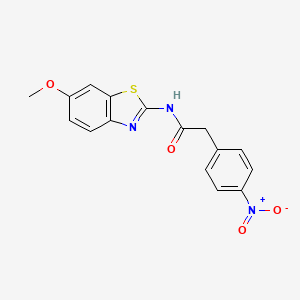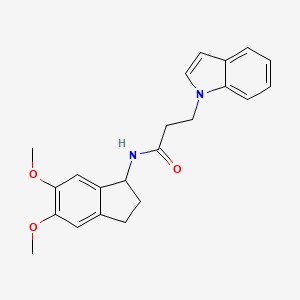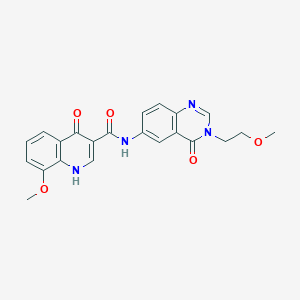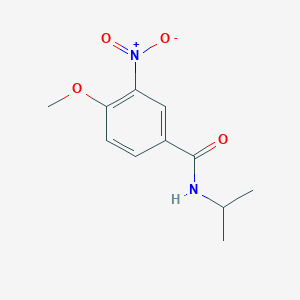
N-ethyl-2-methyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C10H11N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with an ethyl group at the nitrogen atom and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of a precursor benzamide compound. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-ethyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups contribute to its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms . The compound may also target specific enzymes and pathways, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,5-dinitrobenzamide
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness
N-ethyl-2-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits better biological activity profiles, particularly in antifungal applications .
Properties
Molecular Formula |
C10H11N3O5 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
N-ethyl-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-11-10(14)8-4-7(12(15)16)5-9(6(8)2)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
InChI Key |
KRCQDAJGRNYKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11018555.png)

![N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11018565.png)

![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)

![N-(6-methoxypyridin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11018589.png)
![Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11018599.png)

![N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018608.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018622.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)
